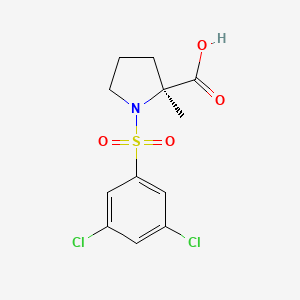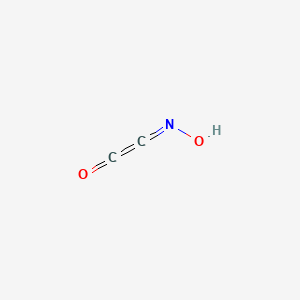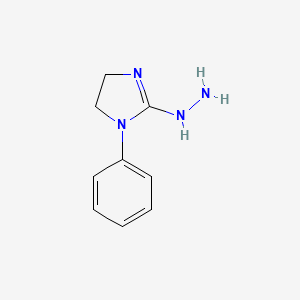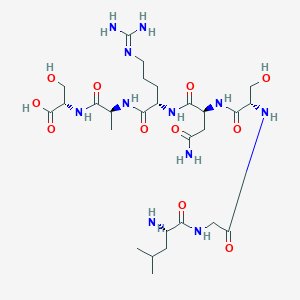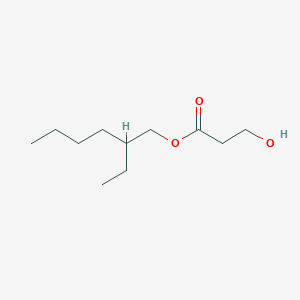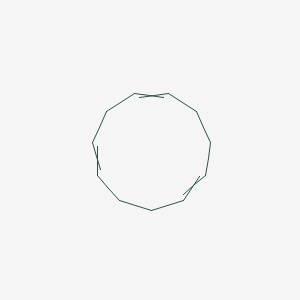
Cycloundeca-1,4,8-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloundeca-1,4,8-triene, also known as 2,6,6,9-tetramethyl-1,4,8-cycloundecatriene, is a cyclic hydrocarbon with the molecular formula C15H24. This compound is characterized by its three conjugated double bonds within an eleven-membered ring structure. It is a sesquiterpene, a class of terpenes consisting of three isoprene units, and is commonly found in essential oils of various plants.
準備方法
Synthetic Routes and Reaction Conditions: Cycloundeca-1,4,8-triene can be synthesized through several methods, including the cyclization of linear precursors and the use of ring-closing metathesis (RCM). One common synthetic route involves the cyclization of a linear diene precursor under acidic conditions, followed by dehydrogenation to form the triene structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. For example, it can be isolated from clove oil, which contains a significant percentage of this compound. The extraction process typically involves steam distillation followed by purification through chromatography techniques .
化学反応の分析
Types of Reactions: Cycloundeca-1,4,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions include epoxides, halogenated derivatives, and fully saturated hydrocarbons .
科学的研究の応用
Cycloundeca-1,4,8-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers through ring-opening metathesis polymerization (ROMP).
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism by which cycloundeca-1,4,8-triene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .
類似化合物との比較
Cycloundeca-1,4,8-triene can be compared with other similar sesquiterpenes such as humulene and caryophyllene:
Caryophyllene: This compound has a similar molecular formula but features a cyclobutane ring fused to a nine-membered ring.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its presence in various essential oils, making it a valuable compound for both research and industrial applications .
特性
CAS番号 |
399564-49-9 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
cycloundeca-1,4,8-triene |
InChI |
InChI=1S/C11H16/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11H2 |
InChIキー |
ZARSSTJRGGSJRI-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCC=CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
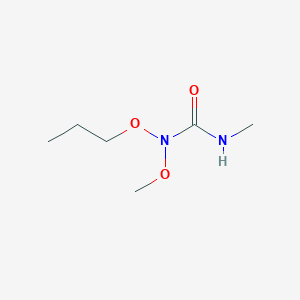
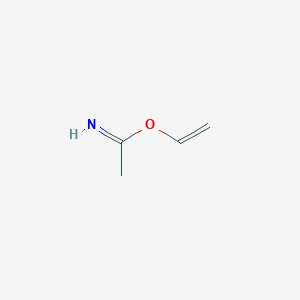
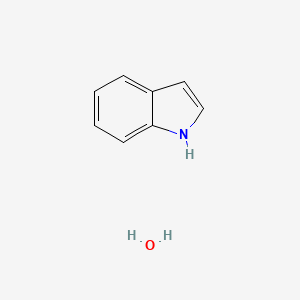
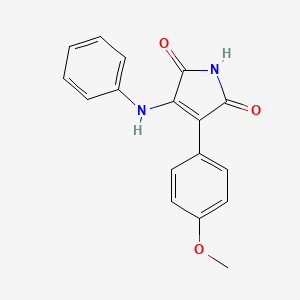
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

